Product packaging for Semicarbazide, 1-phenethyl-(Cat. No.:CAS No. 3898-45-1)

Semicarbazide, 1-phenethyl-

Cat. No.: B1615715
CAS No.: 3898-45-1
M. Wt: 179.22 g/mol
InChI Key: PLNAOCKGBOKEJE-UHFFFAOYSA-N
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Description

Overview of Semicarbazides as a Significant Structural Class in Chemical Research

Semicarbazides are a class of organic compounds derived from urea (B33335), characterized by the presence of a hydrazine (B178648) group attached to a carbonyl group. ajchem-b.comajchem-b.com This unique structural motif imparts a rich chemical reactivity, making them valuable intermediates in organic synthesis. ajchem-b.comajchem-b.com The condensation reaction of semicarbazides with aldehydes or ketones to form semicarbazones is a fundamental transformation in organic chemistry. ajchem-b.comcore.ac.ukafjbs.com

The significance of semicarbazides extends into medicinal chemistry, where their derivatives have been investigated for a wide spectrum of biological activities. These include potential antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. ajchem-b.comajchem-b.comnumberanalytics.comrroij.com The ability of semicarbazides and their derivatives, such as semicarbazones and thiosemicarbazones, to chelate with metal ions is often linked to their biological functions. core.ac.ukrroij.com This has led to extensive research into their transition metal complexes, which can exhibit enhanced biological activities not observed in the free ligands. core.ac.ukrroij.com

The versatility of the semicarbazide (B1199961) scaffold allows for the introduction of various substituents, leading to a vast library of derivatives with tailored properties. ajchem-b.comrroij.com This adaptability has cemented the position of semicarbazides as a significant and continuously explored structural class in modern chemical research. ajchem-b.comresearchgate.net

Delineation of Semicarbazide, 1-Phenethyl- as a Specific Derivative for Academic Investigation

Semicarbazide, 1-phenethyl-, with the chemical formula C9H13N3O, is a specific derivative that has garnered attention for academic study. uni.lu Its structure features a phenethyl group attached to the N1 position of the semicarbazide backbone. This substitution significantly influences the molecule's physicochemical properties, such as its lipophilicity and steric profile, which in turn can modulate its reactivity and biological interactions. The synthesis of such 1,4-disubstituted semicarbazides can be achieved through the condensation of corresponding acid hydrazides with isocyanates. researchgate.net

Below is a table detailing some of the key chemical identifiers for Semicarbazide, 1-phenethyl-:

PropertyValue
Molecular FormulaC9H13N3O
Molecular Weight179.22 g/mol
InChIInChI=1S/C9H13N3O/c10-9(13)12-11-7-6-8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H3,10,12,13)
InChIKeyPLNAOCKGBOKEJE-UHFFFAOYSA-N
SMILESC1=CC=C(C=C1)CCNNC(=O)N

Data sourced from PubChem CID 134470. uni.lu

Historical Context and Evolution of Research on Semicarbazide Derivatives

The study of semicarbazide and its derivatives has a rich history, initially focusing on their fundamental chemical reactions and the characterization of the resulting products. A significant early development was the discovery of semicarbazone formation, a reaction still widely used for the identification and purification of aldehydes and ketones. acs.org

Over time, research evolved to explore the diverse biological potential of this class of compounds. The recognition that semicarbazones and their sulphur-containing analogues, thiosemicarbazones, could exhibit a range of pharmacological activities spurred significant interest in the medicinal chemistry community. ajchem-b.comrroij.com Early studies focused on their potential as antimicrobial and anticonvulsant agents.

The latter half of the 20th century and the beginning of the 21st century saw an expansion of research into the anticancer and antiviral properties of semicarbazide derivatives. numberanalytics.comtandfonline.com This was often linked to their ability to act as chelating agents for essential metal ions in biological systems. core.ac.uk The synthesis of numerous derivatives with varied substitutions has allowed for the exploration of detailed structure-activity relationships, guiding the design of more potent and selective compounds. nih.gov

Current Research Significance and Future Trajectories for Semicarbazide, 1-Phenethyl- Studies

The current research significance of Semicarbazide, 1-phenethyl- and related derivatives lies in their potential as scaffolds for the development of new therapeutic agents and functional materials. numberanalytics.comresearchgate.net Ongoing studies continue to explore their diverse biological activities, with a focus on understanding their mechanisms of action at a molecular level. ajchem-b.comnumberanalytics.com

Future research trajectories are likely to focus on several key areas:

Rational Drug Design: Utilizing computational methods to design and synthesize novel Semicarbazide, 1-phenethyl- analogues with enhanced potency and selectivity for specific biological targets. ajchem-b.com

Metal Complexation: Further investigation into the coordination chemistry of these ligands with various transition metals to develop new catalysts and metallodrugs. core.ac.ukrroij.com

Materials Science: Exploring the potential of semicarbazide-based polymers and materials with unique optical or electronic properties. numberanalytics.com

Mechanistic Studies: Elucidating the precise biochemical pathways through which these compounds exert their biological effects. acs.org

The continued exploration of Semicarbazide, 1-phenethyl- and its chemical space holds promise for advancements in both fundamental chemistry and applied sciences.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13N3O B1615715 Semicarbazide, 1-phenethyl- CAS No. 3898-45-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3898-45-1

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

(2-phenylethylamino)urea

InChI

InChI=1S/C9H13N3O/c10-9(13)12-11-7-6-8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H3,10,12,13)

InChI Key

PLNAOCKGBOKEJE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCNNC(=O)N

Canonical SMILES

C1=CC=C(C=C1)CCNNC(=O)N

Other CAS No.

3898-45-1

Origin of Product

United States

Reaction Mechanisms and Chemical Reactivity of Semicarbazide, 1 Phenethyl

Mechanistic Insights into Semicarbazide (B1199961) Formation

The formation of a semicarbazone from Semicarbazide, 1-phenethyl-, and a carbonyl compound is a classic example of a condensation reaction, which proceeds through a nucleophilic addition-elimination mechanism. organicmystery.com The reaction is sensitive to pH and involves several key steps. numberanalytics.comresearchgate.net

The synthesis of a semicarbazone begins with the nucleophilic attack of the terminal nitrogen atom of the semicarbazide on the electrophilic carbonyl carbon of an aldehyde or ketone. numberanalytics.comvedantu.com Semicarbazide possesses two -NH2 groups, but the one directly attached to the carbonyl group is non-nucleophilic because its lone pair of electrons is delocalized by resonance with the adjacent carbonyl group. organicmystery.comdoubtnut.com The other terminal -NH2 group, part of the hydrazine (B178648) moiety, is not involved in this resonance and is therefore the nucleophilic center that initiates the reaction. organicmystery.comyoutube.com

Table 1: Steps in Semicarbazone Formation

Step Description Key Intermediates
1. Nucleophilic Attack The terminal nucleophilic nitrogen of semicarbazide attacks the electrophilic carbonyl carbon. Tetrahedral Intermediate (Carbinolamine)
2. Proton Transfer A proton is transferred from the nitrogen to the oxygen atom. Zwitterionic Intermediate

| 3. Elimination | The intermediate eliminates a molecule of water to form the C=N double bond of the semicarbazone. | Semicarbazone |

Following the initial nucleophilic attack, a proton transfer occurs to form a neutral carbinolamine intermediate. numberanalytics.commasterorganicchemistry.com This intermediate must then be dehydrated to form the final semicarbazone product. The elimination of water is the rate-limiting step of the reaction under neutral or basic conditions. scispace.com

For water to be eliminated, the hydroxyl group of the carbinolamine must be protonated to become a better leaving group (H₂O). researchgate.netmasterorganicchemistry.com This protonation is typically facilitated by an acid catalyst. Once protonated, the loss of a water molecule and deprotonation of the nitrogen atom lead to the formation of the carbon-nitrogen double bond (azomethine group) characteristic of the semicarbazone. numberanalytics.comnih.gov

The formation of semicarbazones is subject to general acid catalysis. scispace.comnih.gov The reaction rate is highly dependent on the pH of the medium, typically showing a maximum rate at a mildly acidic pH, often between 4 and 5. organicmystery.comnumberanalytics.com

There are two opposing effects of acid on the reaction rate:

Acceleration : At moderately acidic pH, the acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. organicmystery.comresearchgate.net The acid also catalyzes the dehydration of the carbinolamine intermediate by protonating the hydroxyl group, facilitating its removal as water. scispace.comnih.gov

Inhibition : At very low pH (high acidity), the semicarbazide, being basic, becomes protonated. researchgate.netnih.gov This protonated form loses its nucleophilicity and can no longer attack the carbonyl carbon, thus slowing down or stopping the reaction. organicmystery.comnih.gov

Therefore, a bell-shaped pH-rate profile is observed, where the reaction is fastest when the acidity is sufficient to catalyze dehydration but not so high as to render the nucleophile inactive. scispace.com The rate-limiting step can shift from dehydration at higher pH to the initial nucleophilic attack at lower pH. scispace.com

Intramolecular Rearrangements and Tautomerism

Once formed, semicarbazones derived from Semicarbazide, 1-phenethyl-, can exhibit structural diversity through tautomerism and geometric isomerism.

Semicarbazones can exist in two tautomeric forms: a keto (amide) form and an enol (imidol) form. core.ac.uk This is a type of proton-transfer equilibrium. libretexts.org

Keto Form : In the solid state, semicarbazones predominantly exist in the keto form, where the hydrogen is on the nitrogen atom and there is a carbon-oxygen double bond (C=O) in the urea (B33335) moiety. core.ac.uk

Enol Form : In solution, an equilibrium can be established with the enol form, where a proton has migrated from the amide nitrogen to the carbonyl oxygen, resulting in a hydroxyl group and a carbon-nitrogen double bond (C=N). core.ac.ukresearchgate.net

The keto-enol equilibrium is influenced by factors such as the solvent, with nonpolar solvents sometimes favoring the enol form. core.ac.ukmasterorganicchemistry.com The enol form can be stabilized by intramolecular hydrogen bonding. masterorganicchemistry.com This tautomerism is significant as the two forms have different chemical properties and coordination capabilities with metal ions. core.ac.uk

Table 2: Comparison of Keto and Enol Tautomers of Semicarbazones

Feature Keto Form Enol Form
Dominant State Solid State core.ac.uk Solution State (in equilibrium) core.ac.uk
Key Functional Group Amide (C=O) Imidol (O-H)
Proton Location On amide nitrogen On carbonyl oxygen

| Coordination Behavior | Acts as a neutral ligand core.ac.uk | Can deprotonate to act as an anionic ligand core.ac.uk |

The carbon-nitrogen double bond (C=N), also known as an azomethine or imine group, is stereogenic. This means that if the groups attached to the carbon and nitrogen are different, the semicarbazone can exist as two different geometric isomers: E and Z. researchgate.netresearchgate.net

E Isomer (entgegen) : The higher priority groups on the carbon and nitrogen atoms are on opposite sides of the double bond.

Z Isomer (zusammen) : The higher priority groups on the carbon and nitrogen atoms are on the same side of the double bond.

These isomers are distinct compounds with potentially different physical and biological properties. google.com Theoretical calculations often show that one isomer, typically the Z form, is more stable than the other. researchgate.netchemicalpapers.com The ratio of E to Z isomers formed during a reaction can be influenced by factors such as reactant concentrations and the solvent used. researchgate.net Interconversion between the E and Z isomers (isomerization) can be initiated by heat or light. researchgate.netgoogle.com

Selective Reactivity of Functional Groups

The chemical behavior of 1-phenethyl-semicarbazide is dictated by the interplay of its constituent functional groups: the phenethyl group and the semicarbazide moiety. The semicarbazide structure itself contains multiple nitrogen atoms, each with distinct electronic environments, leading to differentiated reactivity.

The semicarbazide functional group, H₂N¹-N²H-C(=O)-N⁴H₂, possesses three nitrogen atoms with varying degrees of nucleophilicity. In the case of Semicarbazide, 1-phenethyl-, the phenethyl group is attached at the N¹ position. The reactivity of these nitrogen atoms is not uniform, which is a critical factor in its reaction pathways.

The terminal amino group at the N⁴ position is the most nucleophilic and, therefore, the primary site for reactions with electrophiles, such as the carbonyl carbon of aldehydes and ketones in the formation of semicarbazones. numberanalytics.comvedantu.com The lone pair of electrons on the N⁴ nitrogen is readily available for nucleophilic attack. vedantu.com

In contrast, the amino group at the N² position, which is adjacent to the carbonyl group, exhibits significantly reduced nucleophilicity. Its lone pair of electrons is delocalized through resonance with the electron-withdrawing carbonyl group, making it less available to participate in nucleophilic reactions. vedantu.com This resonance stabilization is a key factor in directing the reactivity away from the N² nitrogen.

The N¹ nitrogen, substituted with the phenethyl group, also has a lone pair of electrons. However, its reactivity is influenced by the steric bulk of the phenethyl group and its electronic properties. While it is more nucleophilic than the N² nitrogen, it is generally less reactive than the unsubstituted terminal N⁴ amino group in condensation reactions. asianpubs.org Studies on similar structures have shown that the attack of a nucleophile on a carbonyl carbon is often the rate-limiting step, a process that can be sterically hindered. asianpubs.org

This hierarchy of reactivity allows for selective chemical transformations. For instance, in the characteristic reaction of semicarbazides with carbonyl compounds, it is the N⁴ amino group that exclusively attacks the carbonyl carbon, leading to the formation of a C=N bond and the corresponding semicarbazone. numberanalytics.com

Table 1: Relative Reactivity of Nitrogen Atoms in 1-Phenethyl-semicarbazide

Nitrogen Atom Position Substituent Key Influencing Factors Relative Nucleophilicity Primary Reaction Site
N⁴ Terminal Amine -H Unsubstituted, available lone pair High Yes (e.g., Semicarbazone formation)
Hydrazine Phenethyl Steric hindrance from phenethyl group Moderate No (generally)

Substituents on the semicarbazide scaffold, including the 1-phenethyl group itself, play a crucial role in modulating the molecule's reactivity and stability. These effects can be electronic or steric in nature and can influence reaction rates, equilibrium positions, and even the preferred reaction mechanism. scispace.com

The phenethyl group at the N¹ position primarily exerts a steric and a weak electron-donating inductive effect. Studies on related acylsemicarbazides have shown that bulky substituents on the hydrazide portion can increase the rate of dissociation of dynamic covalent bonds, likely due to increased steric strain in the bonded state. rsc.org

Furthermore, if substituents were placed on the phenyl ring of the phenethyl group, they would exert more pronounced electronic effects, which can be rationalized by principles like the Hammett equation. scispace.comresearchgate.net

Electron-withdrawing groups (e.g., -NO₂, -Cl) would decrease the electron density. In semicarbazone formation, electron-withdrawing substituents on the reacting aldehyde have been shown to increase the reaction rate at acidic pH, where the rate-limiting step shifts to the addition of the semicarbazide to the carbonyl group. researchgate.net

The stability of the resulting products, such as semicarbazones, is also affected. For example, replacing the unstable diketo moiety of curcumin (B1669340) with a heterocyclic ring through a reaction with semicarbazide leads to a more stable structure. nih.gov This suggests that the formation of derivatives from 1-phenethyl-semicarbazide can lead to compounds with enhanced stability compared to the parent reactants. nih.gov The stability of the semicarbazone linker itself is important in various applications, and computational studies on similar structures have revealed how different substituents direct the orientation and binding within active sites, which is crucial for stability and activity. tandfonline.com

Table 2: Predicted Influence of Phenyl Ring Substituents on the Reactivity of 1-Phenethyl-semicarbazide

Substituent Type (on Phenyl Ring) Example Expected Effect on Reaction Rate (e.g., Semicarbazone Formation) Rationale Supporting Evidence Reference
Electron-Donating -OCH₃ Increase Enhances nucleophilicity of the semicarbazide moiety. koyauniversity.org
Electron-Withdrawing -NO₂ Increase (at acid pH) Favors the rate-limiting addition step. researchgate.net

Decomposition Pathways and Stability Studies

The stability of Semicarbazide, 1-phenethyl- is a critical parameter for its storage and application. Decomposition can occur through several pathways, including hydrolysis, oxidation, and thermal degradation. acsgcipr.org

Stability studies on the parent compound, semicarbazide (SEM), have shown that it is relatively stable. For instance, SEM residues in food were found to be largely resistant to degradation during conventional cooking methods and remained stable for up to 8 months during storage at -20°C. nih.gov However, dilute standard solutions of SEM in methanol (B129727) showed a slight drop in concentration over a 10-month period at 4°C, indicating potential for slow degradation in solution. nih.gov General principles of drug stability testing involve assessing the influence of temperature, humidity, and light over time. europa.eupaho.org

Potential decomposition pathways for 1-phenethyl-semicarbazide can be inferred from its structure and the behavior of related compounds:

Hydrolysis: The amide bond within the semicarbazide moiety is susceptible to hydrolysis, particularly under strong acidic or basic conditions, which would break the molecule into 1-phenethylhydrazine and isocyanic acid (which would further hydrolyze to ammonia (B1221849) and carbon dioxide). This is a common degradation pathway for many pharmaceutical compounds. acsgcipr.org

Oxidation: The hydrazine portion of the molecule can be susceptible to oxidation. Semicarbazide-sensitive amine oxidases (SSAOs) are a class of enzymes that catalyze the oxidative deamination of primary amines, including β-phenylethylamine. citius.technologywikipedia.org This suggests that under certain biological or chemical oxidative conditions, the phenethylamino group could be a target for degradation. The process could generate aldehydes, ammonia, and hydrogen peroxide. citius.technology

Thermal Decomposition: At elevated temperatures, unimolecular decomposition can occur through various bond fissions and rearrangements. researchgate.net For a molecule like 1-phenethyl-semicarbazide, this could involve cleavage of the C-N, N-N, or C-C bonds. Studies on the decomposition of other organic molecules have shown competitive homolytic (radical formation) and heterolytic pathways. nih.gov For example, fragmentation could lead to the formation of a styrene (B11656) molecule through a heterolytic pathway. nih.gov

Photodegradation: Exposure to light, particularly UV radiation, can induce decomposition if the molecule absorbs light in that region. acsgcipr.org The phenyl ring in the phenethyl group makes this a potential pathway, possibly leading to radical-mediated reactions.

Formal stability studies, as outlined by regulatory guidelines, would involve subjecting the compound to a range of stress conditions (e.g., heat, humidity, light, acid/base hydrolysis, oxidation) to identify potential degradation products and establish a degradation profile. ich.org

Structural Elucidation and Advanced Analytical Characterization in Research

Spectroscopic Methodologies for Structural Confirmation

Spectroscopic techniques are indispensable tools for confirming the covalent structure of Semicarbazide (B1199961), 1-phenethyl-. By probing the interactions of the molecule with electromagnetic radiation, methods like Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) provide detailed insights into the molecular framework, functional groups, and elemental composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the structure of organic molecules in solution. libretexts.org It provides information on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR: In the ¹H NMR spectrum of Semicarbazide, 1-phenethyl-, distinct signals are expected for each unique proton environment. The phenethyl moiety would exhibit signals for the aromatic protons, typically in the downfield region (~7.2-7.4 ppm), and two sets of signals for the aliphatic ethylene (B1197577) bridge protons (-CH₂-CH₂-), likely appearing as triplets in the upfield region. The semicarbazide portion of the molecule would show signals for the N-H protons, whose chemical shifts can be broad and variable depending on the solvent and concentration.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. libretexts.orgbhu.ac.in The aromatic carbons of the phenyl group would resonate in the ~125-140 ppm range, while the two aliphatic carbons of the phenethyl chain would appear further upfield. np-mrd.org The carbonyl carbon (C=O) of the semicarbazide group is typically observed significantly downfield, often in the range of 160-180 ppm, due to the deshielding effect of the oxygen atom. bhu.ac.inresearchgate.net

Interactive Data Table: Predicted NMR Chemical Shifts (δ) for Semicarbazide, 1-phenethyl-

2D NMR: Two-dimensional NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for confirming the precise connectivity. A NOESY experiment would show through-space correlations, for instance, between the protons of the -CH₂- group adjacent to the nitrogen and the N-H proton, confirming their spatial proximity. nih.gov An HMBC experiment would reveal correlations between protons and carbons that are two or three bonds apart, definitively establishing the link between the phenethyl group and the N1 position of the semicarbazide moiety. The use of such fast 2D methods can be particularly valuable for analyzing complex mixtures or monitoring reactions. nih.gov

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. rsc.org

FT-IR Spectroscopy: The FT-IR spectrum of Semicarbazide, 1-phenethyl- would display characteristic absorption bands. The N-H stretching vibrations of the primary amine (-NH₂) and secondary amine (-NH-) groups typically appear as distinct bands in the 3200-3500 cm⁻¹ region. spectroscopyonline.com A strong, sharp absorption band corresponding to the carbonyl (C=O) group stretching vibration is expected around 1650-1690 cm⁻¹. researchgate.netnih.gov Additional bands corresponding to aromatic C-H stretching (above 3000 cm⁻¹) and C=C ring stretching (~1450-1600 cm⁻¹) would confirm the presence of the phenyl ring. scirp.org

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. nih.gov Aromatic ring vibrations often produce strong signals in the Raman spectrum, making it a useful tool for characterizing the phenethyl group. The C=O stretch is also typically Raman active. nih.gov By comparing the experimental FT-IR and FT-Raman spectra with data from quantum chemical calculations, a complete assignment of the fundamental vibrational modes can be achieved. researchgate.netresearchgate.net

Interactive Data Table: Key Vibrational Frequencies for Semicarbazide, 1-phenethyl-

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

ESI-MS: Electrospray ionization (ESI) is a soft ionization technique suitable for analyzing polar and thermally labile molecules like Semicarbazide, 1-phenethyl-. nih.govrsc.org In positive-ion mode, the molecule would be detected as the protonated molecule [M+H]⁺.

HRMS: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule, confirming its atomic composition.

Fragmentation Analysis: During ESI-MS, in-source fragmentation can occur, providing valuable structural clues. nih.govresearchgate.net For phenethylamine (B48288) derivatives, a characteristic fragmentation pathway involves the loss of ammonia (B1221849) (NH₃). nih.gov For Semicarbazide, 1-phenethyl-, characteristic fragment ions would be expected from the cleavage of the C-C and C-N bonds of the ethylamine (B1201723) bridge. A prominent fragment would likely be the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is a common and stable fragment derived from benzyl-containing compounds. Other fragments could arise from the loss of the carbamoyl (B1232498) group (-CONH₂) or the entire semicarbazide moiety.

Interactive Data Table: Predicted Mass Spectrometry Data for Semicarbazide, 1-phenethyl- (C₉H₁₃N₃O)

X-ray Diffraction Analysis for Solid-State Structure Determination

While spectroscopic methods reveal the molecular structure in solution, X-ray diffraction provides the definitive atomic arrangement in the solid state. researchgate.netmdpi.com This technique is crucial for understanding the molecule's conformation, bond lengths, bond angles, and the intermolecular forces that govern its packing in a crystal lattice.

Single-crystal X-ray diffraction analysis of compounds analogous to Semicarbazide, 1-phenethyl- reveals key structural features. Semicarbazone derivatives, for example, have been shown to crystallize in various crystal systems, including monoclinic and triclinic. researchgate.netscirp.orgajchem-a.com The analysis provides precise data on unit cell dimensions, space group, and the coordinates of each atom. mdpi.com Studies on related structures show that the semicarbazide or semicarbazone fragment is often nearly planar. researchgate.netnih.gov The conformation around the imine C=N bond in semicarbazones is typically found to be the E isomer. researchgate.netscirp.org

Interactive Data Table: Example Crystallographic Data for an Analogous Semicarbazone

Data presented is for 2-((3-aminophenyl)(phenyl)methylene)hydrazinecarboxamide, a related semicarbazone derivative, to illustrate typical crystallographic parameters. scirp.org

The crystal packing of semicarbazide derivatives is heavily influenced by a network of non-covalent interactions. mdpi.com

Hydrogen Bonding: The semicarbazide moiety is rich in hydrogen bond donors (the N-H groups) and acceptors (the carbonyl oxygen and the nitrogen atoms). researchgate.net Consequently, strong intermolecular N-H···O hydrogen bonds are a dominant feature in the crystal structures of its analogues, often linking molecules into dimers or extended one-, two-, or three-dimensional networks. nih.govnih.gov Weaker N-H···N interactions can also contribute to the stability of the crystal lattice. nih.gov The presence and geometry of these hydrogen bonds are critical determinants of the final crystal structure. japtronline.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique employed to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements within a sample of a compound. This method provides an empirical formula, which can be compared against the theoretical composition derived from the proposed molecular formula, thereby verifying the purity and identity of the synthesized compound.

For Semicarbazide, 1-phenethyl-, the molecular formula is C₉H₁₃N₃O. cas.org Based on this formula, the theoretical elemental composition can be calculated. The verification process involves comparing these theoretical percentages with the experimental values obtained from elemental analysis instrumentation. A close correlation between the theoretical and experimental data confirms the elemental composition of the compound. While specific experimental data for Semicarbazide, 1-phenethyl- is not detailed in the provided research, the theoretical values serve as the benchmark for such analysis. lookchem.comresearchgate.net

ElementSymbolAtomic Mass (amu)CountTotal Mass (amu)Mass Percentage (%)
CarbonC12.0119108.09960.31
HydrogenH1.0081313.1047.31
NitrogenN14.007342.02123.45
OxygenO15.999115.9998.93
Total Molecular Weight179.223 g/mol cas.org

Advanced Spectroscopic Techniques for Investigating Molecular Electronic Transitions

Advanced spectroscopic methods, particularly ultraviolet-visible (UV-Vis) spectroscopy, are crucial for investigating the molecular electronic transitions within a compound. wikipedia.org These transitions occur when electrons are excited from a lower energy level to a higher one by absorbing electromagnetic radiation. wikipedia.org The energy absorbed provides valuable information about the molecule's electronic structure, including the nature of its bonding and non-bonding orbitals. wikipedia.orglibretexts.org

In a molecule such as Semicarbazide, 1-phenethyl-, several types of electronic transitions are possible due to the presence of sigma (σ) bonds, pi (π) bonds within the phenyl group, and non-bonding (n) electron pairs on the nitrogen and oxygen atoms. wikipedia.org

The primary electronic transitions that can be analyzed are:

π → π* (pi to pi star) transitions: These occur in the aromatic phenyl ring of the phenethyl group. The conjugated system of the benzene (B151609) ring leads to strong absorption in the UV region. wikipedia.org

n → π* (n to pi star) transitions: These transitions involve the excitation of an electron from a non-bonding orbital (e.g., the lone pairs on the nitrogen or oxygen atoms of the semicarbazide moiety) to an antibonding π* orbital of the phenyl ring or the carbonyl group. libretexts.org These are typically weaker than π → π* transitions. libretexts.org

n → σ* (n to sigma star) transitions: This involves promoting a non-bonding electron to an antibonding σ* orbital. wikipedia.org

σ → σ* (sigma to sigma star) transitions: These high-energy transitions require wavelengths in the far UV region and are often outside the range of standard UV-Vis spectrophotometers. libretexts.org

UV-Vis spectroscopy is frequently used to monitor the formation of semicarbazones, which are derivatives formed by reacting a semicarbazide with an aldehyde or ketone. acs.orgscribd.com The resulting conjugated system often produces distinct absorption bands that can be analyzed to understand reaction kinetics and electronic effects within the molecule. acs.org While Semicarbazide, 1-phenethyl- itself can be studied, its derivatives often provide more detailed insights into the electronic environment due to the extension of conjugation. scribd.com

Transition TypeOrbitals InvolvedTypical Molecular GroupRelative Energy Requirement
σ → σBonding σ to Antibonding σC-C, C-H bondsHigh
n → σNon-bonding n to Antibonding σC-N, C-O (lone pairs)Intermediate-High
π → πBonding π to Antibonding πPhenyl group, C=O groupIntermediate
n → πNon-bonding n to Antibonding πC=O group (lone pairs on O, N)Low

Computational and Theoretical Studies of Semicarbazide, 1 Phenethyl

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing detailed insights into the electronic structure and properties of molecules. Such studies typically involve a variety of analyses, none of which have been specifically published for Semicarbazide (B1199961), 1-phenethyl-.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity. uobasrah.edu.iq These studies are instrumental in drug discovery and development for predicting the activity of new molecules. A search of the scientific literature did not yield any QSAR studies that include Semicarbazide, 1-phenethyl- as part of their dataset. Therefore, no models or data relating its specific structural features to any biological activity have been published.

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR (Quantitative Structure-Activity Relationship) technique used to correlate the biological activity of a set of molecules with their 3D shape and electrostatic properties. This method is instrumental in understanding the steric and electrostatic fields of a molecule and how they influence its interaction with a biological target.

A thorough search of scientific databases and literature indicates that no specific CoMFA studies have been published for Semicarbazide, 1-phenethyl-. While CoMFA has been applied to various classes of compounds to elucidate their structure-activity relationships, such an analysis for this particular semicarbazide derivative is not documented.

Comparative Molecular Similarity Indices Analysis (CoMSIA)

Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR method that, in addition to steric and electrostatic fields, also evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more comprehensive understanding of the molecular features influencing biological activity.

Similar to CoMFA, there are no specific CoMSIA studies reported in the scientific literature for Semicarbazide, 1-phenethyl-. The application of this computational technique to understand the molecular similarity indices of this compound and relate them to its potential biological activities has not been documented.

Molecular Dynamics (MD) Simulations for Compound Stability and Behavior in Solvents

Molecular Dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. This technique provides insights into the conformational changes, stability of ligand-protein complexes, and the behavior of molecules in different solvent environments.

There is no published research detailing molecular dynamics simulations specifically for Semicarbazide, 1-phenethyl-. While MD simulations have been conducted on other semicarbazide derivatives to assess their stability and interactions, such data for the 1-phenethyl substituted compound is not available.

In Silico Screening and Predictive Modeling (e.g., PASS Prediction Software)

In silico screening involves computational methods to identify and evaluate potential drug candidates from large libraries of compounds. Predictive software, such as PASS (Prediction of Activity Spectra for Substances), is used to predict the biological activity spectrum of a compound based on its structure.

A review of the literature did not yield any results from in silico screening or predictive modeling studies, including PASS predictions, that have been specifically performed for Semicarbazide, 1-phenethyl-.

Applications of Semicarbazide, 1 Phenethyl in Advanced Organic Synthesis

Role as Building Blocks in Heterocyclic Compound Synthesis

The semicarbazide (B1199961) functional group is a cornerstone for the synthesis of various nitrogen-containing heterocycles. The presence of the 1-phenethyl substituent can influence reaction pathways and modify the properties of the final products, making it a key component in creating diverse molecular architectures.

Synthesis of Pyrazoles and Pyrazoline Derivatives

Pyrazoles and their partially saturated analogues, pyrazolines, are five-membered heterocyclic compounds that are of significant interest in medicinal chemistry. nih.govmdpi.commdpi.comijnrd.org One of the most common and effective methods for synthesizing 2-pyrazoline (B94618) derivatives involves the cyclocondensation reaction of α,β-unsaturated ketones, commonly known as chalcones, with hydrazine (B178648) derivatives, including semicarbazides. nih.govkoyauniversity.orgresearchgate.netnih.gov

The reaction begins with the nucleophilic attack of the terminal nitrogen (-NH2) of Semicarbazide, 1-phenethyl- on the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to yield the stable pyrazoline ring. The 1-phenethyl group remains at the N-1 position of the resulting pyrazoline, influencing its solubility, crystallinity, and biological interactions. This synthetic route is widely employed due to its reliability and the accessibility of the starting materials. koyauniversity.orgresearchgate.net

Table 1: Synthesis of Pyrazoline Derivatives

Reactant AReactant BProduct TypeGeneral Reaction Condition
Semicarbazide, 1-phenethyl-α,β-Unsaturated Ketone (Chalcone)1-Phenethyl-2-pyrazoline-1-carboxamideReflux in a suitable solvent (e.g., ethanol) with a basic or acidic catalyst. nih.govkoyauniversity.org

Formation of 1,3,4-Oxadiazoles

The 1,3,4-oxadiazole (B1194373) scaffold is another important heterocyclic motif found in many pharmacologically active compounds. Semicarbazide, 1-phenethyl- is a key precursor for the synthesis of 2-amino-substituted 1,3,4-oxadiazoles. A primary synthetic strategy involves the cyclodehydration of 1-acylsemicarbazides. nih.gov In this method, Semicarbazide, 1-phenethyl- is first acylated with a carboxylic acid or its derivative. The resulting N-acylsemicarbazide intermediate is then subjected to dehydration using a variety of reagents such as phosphorus oxychloride or tosyl chloride, which promotes the ring closure to form the 1,3,4-oxadiazole. nih.govluxembourg-bio.com

An alternative route proceeds through a Schiff base intermediate. Semicarbazide, 1-phenethyl- is condensed with an aldehyde to form a semicarbazone. This intermediate then undergoes oxidative cyclization, often mediated by reagents like iodine in an alkaline medium or chloramine-T, to yield the 2,5-disubstituted 1,3,4-oxadiazole. jchemrev.comresearchgate.net

Derivatization to Thiazoles and 1,2,4-Triazoles

The synthesis of thiazoles and 1,2,4-triazoles from semicarbazide precursors often involves its thio-analogue, thiosemicarbazide (B42300). The synthetic principles, however, are closely related.

For thiazole (B1198619) synthesis, the corresponding 1-phenethylthiosemicarbazide is typically used. This is condensed with an α-haloketone in a reaction known as the Hantzsch thiazole synthesis. The thiosemicarbazide acts as the nitrogen and sulfur donor, leading to the formation of a 2-hydrazinylthiazole (B183971) derivative. nih.govnih.govresearchgate.net The 1-phenethyl group on the thiosemicarbazide backbone is incorporated into the final thiazole structure.

For 1,2,4-triazole synthesis, Semicarbazide, 1-phenethyl- can be acylated and then cyclized under basic conditions. A more direct method involves the oxidation of an acylsemicarbazide derivative. For instance, the oxidation of 4-substituted-1-acylsemicarbazides can lead to the formation of 1,2,4-triazolidine-3,5-diones. osi.lv The choice of reagents and reaction conditions dictates the final triazole structure. chemmethod.comisres.orgnih.gov

Formation of Schiff Bases and Related Imines

Schiff bases, or azomethines, are compounds containing a carbon-nitrogen double bond (C=N) and are formed by the condensation of a primary amine with an aldehyde or a ketone. researchgate.netnih.gov Semicarbazide, 1-phenethyl- readily reacts with a wide range of carbonyl compounds to form the corresponding Schiff bases, which in this specific case are known as semicarbazones.

The reaction involves a nucleophilic attack by the terminal -NH2 group of the semicarbazide on the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form the stable C=N bond. ekb.egijacskros.com The presence of the 1-phenethyl group does not typically hinder this reaction but becomes an integral part of the final semicarbazone structure, influencing its steric and electronic properties. These semicarbazones are often stable, crystalline solids and serve as crucial intermediates for synthesizing other heterocyclic systems or as ligands for metal complexes. nih.govresearchgate.net

Table 2: General Formation of Schiff Bases (Semicarbazones)

Semicarbazide ReactantCarbonyl ReactantProductKey Functional Group
Semicarbazide, 1-phenethyl-Aldehyde (R-CHO) or Ketone (R-CO-R')1-phenethylsemicarbazoneAzomethine (-C=N-)

Development of Metal Chelating Ligands and Complexes

The Schiff bases derived from Semicarbazide, 1-phenethyl- are excellent chelating ligands. libretexts.org Chelation is the process where a polydentate ligand binds to a central metal ion at multiple points, forming a stable, ring-like structure known as a chelate. libretexts.org

Coordination Chemistry with Transition Metal Ions (e.g., Ni(II), Cu(II), Pd(II), Zn(II), Cr(III), Hg(II))

The semicarbazone Schiff bases formed from Semicarbazide, 1-phenethyl- possess multiple donor atoms, typically the azomethine nitrogen and the amide oxygen (or sulfur in the case of thiosemicarbazones). This allows them to act as bidentate or even tridentate ligands, coordinating with a variety of transition metal ions. sapub.orgresearchgate.netresearchgate.net

Upon deprotonation of the amide proton, the ligand can coordinate to a metal ion through both the oxygen and the imine nitrogen, forming a stable five- or six-membered chelate ring. nih.gov The coordination chemistry of these ligands with transition metals such as Nickel(II), Copper(II), Palladium(II), and Zinc(II) has been a subject of extensive research. researchgate.netnih.govsoton.ac.ukscispace.commdpi.com The resulting metal complexes exhibit diverse geometries, including octahedral, square planar, and tetrahedral, depending on the metal ion, the specific ligand structure, and the reaction conditions. nih.govscispace.com The phenethyl group can influence the solubility and crystal packing of these metal complexes.

Table 3: Coordination of 1-Phenethylsemicarbazone Ligands with Transition Metals

Metal IonTypical Coordination GeometryLigand Donor Atoms
Ni(II)Octahedral, Square Planar nih.govnih.govAzomethine Nitrogen, Amide Oxygen
Cu(II)Octahedral, Square Planar nih.govscispace.comAzomethine Nitrogen, Amide Oxygen
Pd(II)Square Planar researchgate.netAzomethine Nitrogen, Amide Oxygen
Zn(II)Tetrahedral, Octahedral sapub.orgsoton.ac.ukAzomethine Nitrogen, Amide Oxygen

Impact of Metal Complexation on Chemical Reactivity and Biological Activity

The formation of metal complexes with semicarbazone-type ligands often leads to a notable increase in biological activity compared to the free ligand. revistabionatura.comresearchgate.net This enhancement is frequently explained by chelation theory, which posits that the partial sharing of the metal's positive charge with the donor groups of the ligand reduces the polarity of the metal ion. revistabionatura.com This process increases the lipophilicity of the complex, facilitating its transport across biological membranes and subsequent interaction with intracellular targets.

Research on related semicarbazone and thiosemicarbazone complexes has demonstrated that metals such as copper(II), nickel(II), cobalt(II), and zinc(II) can form four-coordinate or six-coordinate monomeric complexes. revistabionatura.comresearchgate.net The resulting coordination compounds often exhibit enhanced antibacterial, antifungal, and even anticancer properties. revistabionatura.comnih.gov For instance, the coordination of a ligand to a metal ion can stabilize its structure, allowing for more effective interaction with biological macromolecules like DNA or specific enzymes. nih.gov The choice of metal ion is crucial, as it influences the geometry and stability of the complex, which in turn dictates its biological efficacy. nih.gov The interaction between Semicarbazide, 1-phenethyl- and different metal ions can be explored to develop novel compounds with tailored biological activities.

Table 1: Potential Impact of Metal Complexation on Semicarbazide, 1-Phenethyl-
Metal IonPotential Coordination GeometryAnticipated Effect on Biological ActivityMechanism of Action
Copper(II)Square Planar, Trigonal BipyramidalSignificant enhancement of antimicrobial and anticancer activity. nih.govIncreased lipophilicity, interaction with DNA, generation of reactive oxygen species.
Nickel(II)Square Planar, OctahedralModerate to high enhancement of antimicrobial activity. revistabionatura.comresearchgate.netAlteration of cell membrane permeability, enzyme inhibition.
Zinc(II)TetrahedralEnhanced antibacterial and antifungal properties. researchgate.netInterference with essential metabolic pathways of microorganisms.
Cobalt(II)OctahedralIncreased antibacterial and antifungal efficacy. revistabionatura.comresearchgate.netBinding to microbial enzymes and disruption of cellular functions.

Utilization in Chiral Resolution of Aldehydes and Ketones

Semicarbazide, 1-phenethyl- is an inherently chiral molecule due to the stereocenter at the first carbon of the phenethyl group. This chirality makes it a valuable reagent for the chiral resolution of racemic aldehydes and ketones. wikipedia.org The process of chiral resolution is fundamental in stereochemistry for separating a racemic mixture into its individual enantiomers, which is crucial in the pharmaceutical and fine chemical industries where single-enantiomer products are often required. wikipedia.orgiupac.org

The most common method for this type of resolution involves the derivatization of the racemic carbonyl compound with a single enantiomer of the chiral resolving agent—in this case, either (R)- or (S)-1-phenethyl-semicarbazide. wikipedia.org The reaction between the racemic aldehyde or ketone and the enantiomerically pure semicarbazide yields a mixture of diastereomeric semicarbazones. Unlike enantiomers, diastereomers possess different physical and chemical properties, such as solubility and chromatographic retention times. pharmtech.com This difference allows for their separation using standard laboratory techniques like fractional crystallization or column chromatography.

Once the diastereomers are separated, the chiral resolving agent can be cleaved, typically through hydrolysis under mild acidic conditions, to regenerate the optically pure enantiomers of the original aldehyde or ketone. This non-destructive process allows for the recovery of the valuable chiral resolving agent for reuse. The efficiency of the resolution depends on the ease of formation of the diastereomeric derivatives, the difference in their physical properties, and the yield of the hydrolysis step. This method represents a classical yet highly effective strategy for accessing enantiomerically pure carbonyl compounds. rsc.org

Table 2: Steps for Chiral Resolution of a Racemic Ketone using (R)-Semicarbazide, 1-phenethyl-
StepProcedureChemical TransformationOutcome
1DerivatizationReaction of racemic ketone (R/S) with (R)-Semicarbazide, 1-phenethyl-.Formation of a mixture of two diastereomers: (R,R)-semicarbazone and (S,R)-semicarbazone.
2SeparationSeparation of the diastereomers via fractional crystallization or chromatography. pharmtech.comIsolation of pure (R,R)-semicarbazone and pure (S,R)-semicarbazone.
3HydrolysisAcid-catalyzed hydrolysis of each separated diastereomer.Regeneration of the enantiomerically pure (R)-ketone and (S)-ketone, along with the recovery of the chiral resolving agent.

Design and Synthesis of Chemical Biology Probes (e.g., Photoaffinity Labels)

The structural backbone of Semicarbazide, 1-phenethyl- can be functionalized to create sophisticated chemical biology probes, such as photoaffinity labels. nih.gov These probes are powerful tools for identifying and studying ligand-protein interactions, discovering new drug targets, and elucidating biological pathways. nih.govnih.gov A typical photoaffinity probe consists of three key components: an affinity group for target recognition, a photoreactive moiety for covalent cross-linking, and a reporter tag for detection and isolation. bohrium.com

In the design of a probe based on Semicarbazide, 1-phenethyl-, the core structure would serve as the affinity group, responsible for specific, reversible binding to a target protein. nih.gov To transform this into a photoaffinity label, two additional functionalities must be incorporated:

Photoreactive Group: A moiety such as a diazirine, benzophenone, or phenylazide is attached to the Semicarbazide, 1-phenethyl- scaffold, often on the phenyl ring. bohrium.comresearchgate.net Upon irradiation with UV light of a specific wavelength, this group generates a highly reactive intermediate (e.g., a carbene or nitrene) that forms a covalent bond with nearby amino acid residues of the target protein. researchgate.net

Reporter Tag: A tag, such as biotin (B1667282) for affinity purification or a fluorescent dye or an alkyne/azide group for click chemistry, is also incorporated. nih.gov This tag enables the detection, visualization, and isolation of the probe-protein adduct after covalent cross-linking.

The synthesis of such a probe requires a multi-step organic synthesis to append the photoreactive and reporter moieties without compromising the binding affinity of the core Semicarbazide, 1-phenethyl- structure. These probes allow researchers to convert a non-covalent binding event into a stable covalent linkage, thereby facilitating the identification of previously unknown cellular targets. nih.gov

Table 3: Components of a Hypothetical Photoaffinity Probe Based on Semicarbazide, 1-Phenethyl-
ComponentFunctionExample MoietyRationale
Affinity GroupBinds non-covalently to the biological target.Semicarbazide, 1-phenethyl- core structure.Provides specificity and affinity for the target protein.
Photoreactive MoietyForms a covalent bond with the target upon UV irradiation. researchgate.netTrifluoromethylphenyldiazirineSmall size minimizes steric hindrance, and it forms a reactive carbene upon activation. bohrium.com
Reporter TagEnables detection and isolation of the probe-protein complex. nih.govTerminal AlkyneAllows for bio-orthogonal "click" chemistry ligation with an azide-containing fluorescent dye or biotin for subsequent analysis. nih.gov

Applications in Polymer and Agrochemical Production

The semicarbazide functional group is a versatile building block in both polymer chemistry and the synthesis of agrochemicals. rsc.org The unique reactivity of the hydrazine-derived nitrogens in Semicarbazide, 1-phenethyl- allows for its incorporation into larger, more complex molecules.

In Polymer Production: Semicarbazide, 1-phenethyl- can potentially be used as a monomer or a chain-modifying agent in polymerization reactions. The two reactive N-H groups of the terminal hydrazine moiety can participate in step-growth polymerization processes. For example, it could react with diisocyanates to form poly(urea-semicarbazide)s or with diacyl chlorides to form poly(hydrazide-semicarbazide)s. The incorporation of the bulky and chiral phenethyl group into the polymer backbone would be expected to influence the polymer's physical properties, such as its thermal stability, solubility, and mechanical strength. These specialized polymers could find applications in areas requiring specific thermal or chiral recognition properties.

Table 4: Potential Applications in Polymer and Agrochemical Synthesis
FieldRole of Semicarbazide, 1-Phenethyl-Example Reaction/ApplicationPotential Outcome/Product
Polymer ChemistryMonomer in Step-Growth PolymerizationReaction with a diisocyanate (e.g., MDI or TDI).Synthesis of novel poly(urea-semicarbazide)s with modified thermal and mechanical properties.
AgrochemistrySynthetic Intermediate/Building BlockCondensation with a biologically active aldehyde. rsc.orgCreation of a new semicarbazone derivative with potential herbicidal or insecticidal activity.

Investigations into Biological Target Interactions of Semicarbazide, 1 Phenethyl and Analogues in Vitro and Mechanistic Studies

Enzyme Inhibition Mechanisms and Kinetics

Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibition

Semicarbazide-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1), is an enzyme implicated in inflammation and various vascular diseases. Investigations into the inhibitory effects of hydrazine (B178648) derivatives on SSAO have revealed diverse mechanisms of action. For instance, phenelzine, a close structural analogue of 1-phenethylsemicarbazide, has been shown to act as a reversible inhibitor of bovine lung SSAO. nih.gov Complete recovery of enzyme activity after inhibition by phenelzine required dialysis at 37°C, and the complex nature of the inhibition suggested the presence of multiple binding sites for this inhibitor on the enzyme. nih.gov

In contrast, other hydrazine derivatives exhibit different inhibitory profiles. Phenylhydrazine is a potent irreversible inhibitor of SSAO, with a 50% inhibitory concentration (IC50) of 30 nM. nih.gov Semicarbazide (B1199961) itself acts as an active-site-directed irreversible inhibitor, initially forming a non-covalent complex with the enzyme (with a dissociation constant, Ki, of 85 μM) before proceeding to irreversible inhibition. nih.gov Hydralazine also demonstrates irreversible and partially time-dependent inhibition with an IC50 value of 1 μM. nih.gov This variety in the mechanisms of action among structurally related hydrazine compounds underscores the importance of specific structural features in determining the nature of SSAO inhibition.

Table 1: Inhibition of Bovine Lung SSAO by Hydrazine Derivatives

Inhibitor Mechanism of Inhibition IC50/Ki
Phenelzine Reversible Multiple binding sites
Phenylhydrazine Irreversible 30 nM
Semicarbazide Active-site-directed irreversible Ki = 85 μM

Tyrosinase Inhibition Mechanisms (Competitive vs. Uncompetitive)

Tyrosinase is a key enzyme in melanin biosynthesis, making it a target for agents developed for hyperpigmentation disorders. While direct studies on 1-phenethylsemicarbazide are limited, research on the related class of compounds, thiosemicarbazones, provides valuable insights into potential inhibitory mechanisms.

Kinetic studies of various thiosemicarbazone derivatives have demonstrated their potential as potent tyrosinase inhibitors, often exhibiting reversible inhibition. nih.gov The mode of inhibition can vary depending on the specific chemical structure of the thiosemicarbazone. For example, some derivatives have been identified as competitive inhibitors, suggesting they bind to the active site of the enzyme and compete with the substrate, L-DOPA. nih.gov Others have been characterized as noncompetitive or mixed-type reversible inhibitors. nih.govrsc.org A noncompetitive mechanism implies that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, while a mixed-type inhibitor also binds to both, but with different affinities.

The structural features of these inhibitors, such as substitutions on the phenyl ring, play a crucial role in determining their potency and the specific kinetic mechanism of tyrosinase inhibition. nih.gov Fluorescence studies have also confirmed that some thiosemicarbazone inhibitors chelate the copper ions within the active site of tyrosinase, contributing to their inhibitory effect. nih.gov

Table 2: Examples of Tyrosinase Inhibition by Thiosemicarbazone Derivatives

Compound Type Inhibition Mechanism Key Findings
Thiosemicarbazone Derivative A Competitive, Reversible Competes with L-DOPA for the active site. nih.gov
Thiosemicarbazone Derivative B Noncompetitive, Reversible Binds to both free enzyme and enzyme-substrate complex.

α-Glucosidase Inhibition

Research has shown that various heterocyclic and aromatic compounds can inhibit α-glucosidase. The mechanism of inhibition is often competitive, where the inhibitor vies with the substrate for the active site of the enzyme. However, non-competitive and mixed-type inhibition have also been observed for other classes of inhibitors. The structure-activity relationship studies of various inhibitor classes indicate that the nature and position of substituents on the aromatic ring significantly influence the inhibitory potency.

Table 3: α-Glucosidase Inhibition by Aromatic Derivatives (Illustrative)

Compound Class Inhibition Type IC50 Range
3,3-di(indolyl)indolin-2-ones Generally strong inhibition High to excellent
Chalcones Mixed competitive and non-competitive -

Lipoxygenase Inhibition

Lipoxygenases are enzymes involved in the biosynthesis of leukotrienes, which are inflammatory mediators. Therefore, lipoxygenase inhibitors have potential as anti-inflammatory agents. Although direct studies on 1-phenethylsemicarbazide are lacking, research on related hydrazide-hydrazone compounds indicates a potential for lipoxygenase inhibition.

Some novel N-pyrrolyl hydrazide-hydrazones have been investigated for their antioxidant and enzyme-inhibiting properties. mdpi.com There are reports that pyrazole-linked hydrazones can exhibit 5-lipoxygenase (5-LOX) inhibition comparable or superior to standard inhibitors. mdpi.com The mechanism of inhibition for many compounds acting on lipoxygenases involves the chelation of the non-heme iron atom in the enzyme's active site or acting as radical scavengers.

Table 4: Lipoxygenase Inhibitory Potential of Hydrazone Derivatives

Compound Class Target Enzyme Key Findings
N-pyrrolyl hydrazide-hydrazones General enzyme-inhibiting propensities Show promise as antioxidants. mdpi.com

Cysteine Protease Inhibition (Reversible Covalent Interaction)

Cysteine proteases are a class of enzymes characterized by a cysteine residue in their active site, which plays a crucial role in catalysis. These enzymes are targets for the development of inhibitors for various diseases. While specific studies on 1-phenethylsemicarbazide are not available, the potential for semicarbazide derivatives to act as reversible covalent inhibitors of cysteine proteases can be inferred from studies on other compounds with reactive carbonyl or nitrile groups.

Reversible covalent inhibition involves the formation of a transient covalent bond between the inhibitor and the enzyme. researchgate.net For cysteine proteases, the nucleophilic thiol group of the active site cysteine can attack an electrophilic center in the inhibitor. For instance, aldehyde-containing inhibitors form a reversible thiohemiacetal adduct with the catalytic cysteine. researchgate.net Similarly, nitrile-containing compounds can reversibly interact with the cysteine residue. nih.gov This reversible covalent mechanism offers the advantage of prolonged target engagement compared to non-covalent inhibitors, while potentially having a better safety profile than irreversible covalent inhibitors. nih.gov

Table 5: Mechanisms of Reversible Covalent Inhibition of Cysteine Proteases

Inhibitor Warhead Covalent Adduct Formed Reversibility
Aldehyde Thiohemiacetal Yes

Ribonucleotide Reductase Inhibition

Ribonucleotide reductase (RR) is an essential enzyme for DNA synthesis and repair, making it a target for anticancer drugs. nih.gov While there is no direct evidence of 1-phenethylsemicarbazide inhibiting ribonucleotide reductase, some thiosemicarbazone derivatives have been investigated as RR inhibitors.

One of the most well-known RR inhibitors is Triapine, which is a thiosemicarbazone. Mechanistic studies have shown that Triapine and its analogues act by quenching the tyrosyl radical in the R2 subunit of the enzyme, which is essential for its catalytic activity. This action disrupts the production of deoxyribonucleotides, thereby inhibiting DNA synthesis and repair in cancer cells.

Table 6: Ribonucleotide Reductase Inhibitors

Inhibitor Class Mechanism of Action
Thiosemicarbazones (e.g., Triapine) Quenching of the tyrosyl radical in the R2 subunit.
Nucleoside analogs (e.g., Gemcitabine) Inhibit the R1 subunit. nih.gov

Antimicrobial Activity Studies

The antimicrobial potential of semicarbazide derivatives and their analogues has been a subject of significant research, exploring their efficacy against a wide range of pathogenic microorganisms. These investigations have revealed that structural modifications to the semicarbazide scaffold can lead to potent compounds with selective activity against bacteria, fungi, viruses, and parasites.

Semicarbazone derivatives have demonstrated notable antibacterial properties. Studies on novel synthesized semicarbazones have shown significant activity against both Gram-positive and Gram-negative bacteria. For instance, certain m-substituted aniline-derived semicarbazones exhibited excellent activity against Escherichia coli and Bacillus subtilis. derpharmachemica.comresearchgate.net One particular derivative showed efficacy against B. subtilis that was comparable to the standard antibiotic, Amoxicillin. derpharmachemica.comresearchgate.net Another compound demonstrated activity against E. coli that was equal to that of Amoxicillin. derpharmachemica.comresearchgate.net

The broad-spectrum antibacterial activity of related heterocyclic compounds has also been noted. Pyrazolothiazole derivatives, for example, have shown potent antimicrobial ability against bacterial strains including E. coli and B. subtilis. researchgate.net While specific studies focusing solely on 1-phenethyl-semicarbazide are limited, the consistent antibacterial activity of various semicarbazone analogues suggests the potential of this chemical class. For example, compounds isolated from the endophytic bacterium Bacillus subtilis strain EP1 have shown moderate to good antibacterial potential against E. coli. nih.gov

Table 1: Antibacterial Activity of Semicarbazone Derivatives
CompoundBacterial StrainActivity/ObservationReference
Semicarbazone derivative 3eBacillus subtilisShowed excellent activity researchgate.net
Semicarbazone derivative 3aEscherichia coliActivity equal to standard Amoxicillin researchgate.net
Semicarbazone derivative 3eEscherichia coliActivity equal to standard Amoxicillin researchgate.net
Pyrazolothiazole derivative 3dEscherichia coliPotent antimicrobial ability researchgate.net
Pyrazolothiazole derivative 3dBacillus subtilisPotent antimicrobial ability researchgate.net

Analogues of 1-phenethyl-semicarbazide have shown significant promise as antifungal agents, particularly against dermatophytes. Phenylethyl resorcinol, a structurally related compound, has demonstrated potent activity against nine different dermatophytes, including Microsporum gypseum. nih.gov Its efficacy was found to be greater than the conventional antifungal drug fluconazole. nih.gov At a concentration of 20 μg/mL, phenylethyl resorcinol inhibited over 50% of M. gypseum growth. nih.gov Ultrastructural studies using electron microscopy on M. gypseum treated with phenylethyl resorcinol revealed significant, dose-dependent alterations, indicating the compound's disruptive effect on fungal cell structure. nih.gov

The antifungal spectrum of related compounds extends to other clinically relevant fungi. Certain pyrazolothiazole derivatives have been investigated for their antimicrobial capabilities and showed potent activity against the fungal strain Aspergillus flavus. researchgate.net Additionally, extracts from the endophytic fungus Aspergillus terreus have demonstrated promising antifungal activity against fungi responsible for mucormycosis, such as Rhizopus oryzae and Mucor racemosus. researchgate.net The minimum inhibitory concentration (MIC) of the extract was 0.3125 mg/ml against M. racemosus. researchgate.net N-phenyl-[f]-benzoquinaldinium tetrafluoroborate, another related aromatic compound, has shown antifungal activity against clinical strains of Microsporum canis. nih.gov

Table 2: Antifungal Activity of Phenylethyl Analogues and Related Compounds
Compound/ExtractFungal StrainActivity/Observation (Concentration)Reference
Phenylethyl resorcinolMicrosporum gypseum>50% inhibition (20 µg/mL); More active than fluconazole nih.gov
Phenylethyl resorcinolTrichophyton tonsurans100% inhibition (100 µg/mL) nih.gov
Pyrazolothiazole derivative 3dAspergillus flavusPotent antimicrobial ability researchgate.net
Ethyl Acetate Extract of A. terreusMucor racemosusMIC: 0.3125 mg/ml researchgate.net
Ethyl Acetate Extract of A. terreusRhizopus oryzaeMIC: 1.25 mg/ml researchgate.net
N-phenyl-[f]-benzoquinaldinium tetrafluoroborateMicrosporum canisFungicidal effect (0.25% in DMSO) nih.gov

The broader class of semicarbazides and related nitrogen-containing heterocyclic compounds have been investigated for antiviral properties. While specific studies on 1-phenethyl-semicarbazide against influenza, coronaviruses, or HIV are not extensively detailed in the available literature, research on analogous structures provides insights into potential antiviral mechanisms. For instance, Tabamide A, a phenolic compound, and its synthetic derivatives have shown anti-influenza virus activity. mdpi.com The antiviral action was found to be dependent on specific structural features, such as two hydroxyl groups and a double bond in the core structure. mdpi.com

Broad-spectrum antiviral agents are crucial for addressing emerging respiratory viruses. mdpi.com Compounds like NHC (β-d-N4-hydroxycytidine), the active form of Molnupiravir, have demonstrated a wide range of activity against multiple RNA viruses, including influenza virus, Respiratory Syncytial Virus (RSV), and coronaviruses like SARS-CoV and MERS-CoV. frontiersin.org The development of new antivirals often focuses on specific viral targets. For influenza, these include matrix protein 2 (M2) ion channel inhibitors and neuraminidase (NA) inhibitors. mdpi.comnih.gov However, the emergence of drug-resistant strains necessitates the exploration of new chemical skeletons, such as isoquinolone derivatives, which have been identified as potential viral polymerase inhibitors. nih.gov

Semicarbazone and particularly thiosemicarbazone derivatives have been the subject of numerous studies for their activity against Mycobacterium tuberculosis and Plasmodium falciparum. Phenyl isothiocyanate derivatives have been shown to possess antitubercular properties. researchgate.net In one study, a series of furan and pyrrole derivatives were synthesized and tested for anti-tuberculosis activity, with one compound showing a minimum inhibitory concentration (MIC) of 1.6 μg/mL against the H37Rv strain of M. tuberculosis, which was superior to standard drugs like Pyrazinamide and Ciprofloxacin. mdpi.com

In the realm of antimalarial research, a study involving seventeen semicarbazone and thiosemicarbazone derivatives tested against a chloroquine-resistant strain (W2) of P. falciparum identified three active thiosemicarbazones. nih.gov The most potent of these, compound 5b, displayed an IC50 value of 7.2 µM against the parasite and was selected for in vivo testing. nih.gov In mice infected with Plasmodium berghei, this compound reduced parasitemia by 61% at a 20 mg/kg dose. nih.gov Furthermore, derivatives of 1-phenethyl-4-aminopiperidine have been shown to be active against the K1 strain of P. falciparum, which is resistant to chloroquine and pyrimethamine, with IC50 values ranging from 0.17 to 5 µM. nih.gov

Table 3: Antituberculosis and Antimalarial Activity of Semicarbazide Analogues
Compound Class/DerivativeTarget OrganismStrainActivity (MIC/IC50)Reference
Dicoumarin-diphenyl furan derivative (11a)Mycobacterium tuberculosisH37RvMIC: 1.6 µg/mL mdpi.com
Thiosemicarbazone derivative (5b)Plasmodium falciparumW2 (chloroquine-resistant)IC50: 7.2 µM nih.gov
1-Phenethyl-4-aminopiperidine derivatives (33 compounds)Plasmodium falciparumK1 (chloroquine-resistant)IC50 range: 0.17 to 5 µM nih.gov

The antiparasitic potential of phenethyl derivatives has been demonstrated in studies against various protozoan parasites. A significant investigation screened 44 derivatives of 1-phenethyl-4-aminopiperidine against four different protozoa. nih.gov This screening identified 29 molecules that were selectively active against the bloodstream form of Trypanosoma brucei rhodesiense, the causative agent of human African trypanosomiasis, with IC50 values ranging from 0.12 to 10 μM. nih.gov The most potent derivative exhibited an IC50 of 0.119 μM. nih.gov

Seven of the tested compounds also showed activity against intracellular Trypanosoma cruzi amastigotes, with efficacy in the same range as the reference drug benznidazole (IC50, 1.97 μM). nih.gov However, these compounds also displayed cytotoxicity to the host cells. None of the tested molecules showed significant activity against Leishmania donovani. nih.gov In a different study, a pyrimido[1,2-a]benzimidazole derivative with a 3-fluorophenyl substituent was identified as a potent new antiparasitic compound against Leishmania major, showing activity in the nanomolar range against both promastigotes and amastigotes. semanticscholar.org Another derivative from the same class was more active against Toxoplasma gondii. semanticscholar.org

Table 4: Antiparasitic Activity of 1-Phenethyl-4-aminopiperidine Derivatives
ParasiteFormNumber of Active CompoundsIC50 Range (µM)Reference
Trypanosoma brucei rhodesienseTrypomastigotes (bloodstream)290.12 - 10 nih.gov
Trypanosoma cruziAmastigotes (intracellular)7Similar to benznidazole (1.97 µM) nih.gov
Plasmodium falciparum-330.17 - 5 nih.gov
Leishmania donovaniAmastigotes (axenic)0No interesting activity nih.gov

Antineoplastic and Cytostatic Activity in Cell Lines

Semicarbazide and thiosemicarbazide (B42300) derivatives, particularly those bearing phenyl moieties, have emerged as a promising class of compounds with significant anticancer activity. A series of semicarbazone derivatives with a phenyl group were evaluated for their in vitro anticancer effects against four human cancer cell lines: HT29 (colon), SK-N-SH (neuroblastoma), MDA-MB-231 (breast), and MKN45 (gastric). nih.gov Two compounds, 11q and 11s, demonstrated excellent anticancer activity with IC50 values between 0.32 and 1.57 µM, while showing low cytotoxicity towards normal human umbilical vein endothelial cells (HUVEC). nih.gov Further investigation revealed that these compounds induced apoptosis and caused cell cycle arrest in the Sub-G1 phase in a dose-dependent manner. nih.gov

Similarly, a study on 1-(4-fluorophenoxyacetyl)-4-substituted thio/semicarbazide derivatives highlighted the promising activity of thiosemicarbazides against the LNCaP prostate cancer cell line. nih.gov The most active compound in this series had an IC50 of 108.14 μM against LNCaP cells. nih.gov In contrast, the corresponding semicarbazide derivatives showed lower cytotoxicity. nih.gov The diverse biological activities of pyridine thiosemicarbazone (PTSC) derivatives also include potent anticancer properties against various cell lines such as leukemia, melanoma, and breast cancer. researchgate.net

Table 5: Cytotoxic Activity of Semicarbazide Analogues in Various Cancer Cell Lines
Compound/Derivative ClassCell LineCancer TypeActivity (IC50 in µM)Reference
Semicarbazone derivative 11qHT29Colon Cancer0.32 - 1.57 nih.gov
Semicarbazone derivative 11sSK-N-SHNeuroblastoma0.32 - 1.57 nih.gov
Semicarbazone derivative 11q/11sMDA-MB-231Breast Cancer0.32 - 1.57 nih.gov
Semicarbazone derivative 11q/11sMKN45Gastric Cancer0.32 - 1.57 nih.gov
4-Fluorophenoxyacetyl-thiosemicarbazide (AB2)LNCaPProstate Cancer108.14 nih.gov
Pyridine thiosemicarbazone (3w)UO-31Renal Cancer0.57 researchgate.net
Synthetic caffeic acid phenethyl ester (CAPE)MCF-7Breast Cancer5 µg/mL nih.gov

Inhibition of Cancer Cell Proliferation (e.g., MCF-7, HCT 116, H 460, CEM, HeLa, L1210 cell lines)

Semicarbazide derivatives have demonstrated notable efficacy in inhibiting the proliferation of various cancer cell lines. While specific data on Semicarbazide, 1-phenethyl- is limited, studies on analogous compounds provide valuable insights into their potential anticancer activities. For instance, a series of semicarbazone derivatives bearing a phenyl moiety exhibited significant in vitro anticancer activities against human colon cancer (HT29), neuroblastoma (SK-N-SH), breast cancer (MDA-MB-231), and gastric cancer (MKN45) cell lines, with IC50 values ranging from 0.32 to 1.57 µM. nih.gov Another study highlighted that some palladium and platinum complexes can suppress the proliferation of MCF-7 and T47D breast cancer cells, as well as HCT116 colon cancer cells, by inducing apoptosis, intracellular ROS generation, and S-phase cell cycle arrest. researchgate.net

Research on phenolic amides, which share structural similarities, showed cytotoxic activities against THP-1 (leukaemia), HeLa (cervical), HepG2 (liver), and MCF-7 (breast) cancer cell lines, with some amides displaying IC50 values ranging from 5 to 55 µM. nih.gov Furthermore, a study on a newly synthesized chalcone derivative demonstrated significant cytotoxic effects on human lung (A549) and colon (HCT116) cancer cells. ejmo.org While these findings are promising, further research is required to specifically evaluate the antiproliferative effects of Semicarbazide, 1-phenethyl- against a broad panel of cancer cell lines.

Table 1: Cytotoxic Activity of Semicarbazide Analogues and Related Compounds against Various Cancer Cell Lines

Compound/Derivative Class Cell Line(s) IC50/Activity Reference
Semicarbazone derivatives HT29, SK-N-SH, MDA-MB-231, MKN45 0.32 - 1.57 µM nih.gov
Palladium and Platinum complexes MCF-7, T47D, HCT116 Apoptosis induction, ROS generation, S-phase arrest researchgate.net
Phenolic amides THP-1, HeLa, HepG2, MCF-7 5 - 55 µM nih.gov

Mechanisms of Cytotoxicity (e.g., targeting oncogenic pathways)

The cytotoxic effects of semicarbazide analogues are often attributed to their ability to interfere with key oncogenic pathways. For example, certain semicarbazone derivatives have been shown to induce apoptosis in cancer cells in a dose-dependent manner and cause an arrest in the Sub-G1 cell cycle phase. nih.gov Further enzymatic assays revealed that these compounds could significantly activate procaspase-3 to caspase-3, a key executioner in the apoptotic cascade. nih.gov

The PI3K/Akt signaling pathway, which is frequently hyperactivated in various cancers and plays a crucial role in cell growth, proliferation, and survival, has been identified as a target for some related compounds. nih.gov For instance, a novel thiazole (B1198619) hybrid demonstrated the ability to inhibit PI3Kα, leading to the arrest of the cell cycle in the G2/M phase and a significant increase in total apoptosis in ovarian cancer cells. nih.gov These findings suggest that Semicarbazide, 1-phenethyl- and its analogues may exert their cytotoxic effects through the modulation of critical signaling pathways involved in cancer cell survival and proliferation.

Antioxidant and Radical Scavenging Properties

Semicarbazide and its derivatives are recognized for their antioxidant and radical scavenging capabilities. ajchem-b.com These properties are often attributed to the presence of the semicarbazide moiety, which can donate a hydrogen atom to free radicals, thereby neutralizing them. ajchem-b.comnih.gov Studies on various semicarbazide derivatives have consistently demonstrated their potential as antioxidants. ajchem-b.com

Anticonvulsant and Anti-inflammatory Potentials

A significant body of research points to the anticonvulsant and anti-inflammatory properties of semicarbazide and thiosemicarbazide derivatives. ajchem-b.com Various analogues have been synthesized and evaluated for their efficacy in animal models of seizures, such as the maximal electroshock-induced seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govnih.govmdpi.com Some of these compounds have shown potent, broad-spectrum anticonvulsant activity with a favorable safety profile, exhibiting fewer central nervous system depressant side effects compared to conventional antiepileptic drugs. nih.gov

In addition to their anticonvulsant effects, these compounds also exhibit anti-inflammatory potential. ajchem-b.com The anti-inflammatory activity is often assessed through models like the carrageenan-induced paw edema test. mdpi.com The inhibition of semicarbazide-sensitive amine oxidase (SSAO), an enzyme involved in inflammation, has been shown to produce anti-inflammatory effects. nih.govresearchgate.net This dual anticonvulsant and anti-inflammatory profile makes Semicarbazide, 1-phenethyl- and its analogues interesting candidates for the development of new therapeutic agents for neurological and inflammatory disorders.

Elucidation of Structure-Activity Relationships (SAR)

Influence of Substituent Groups (e.g., Lipophilic Aryl Rings, Electronegative Groups, Bulky Groups)

The biological activity of semicarbazide derivatives is significantly influenced by the nature and position of substituent groups on the core structure. The presence of a lipophilic aryl ring is a common feature in many biologically active semicarbazides. nih.gov Lipophilicity is a critical physicochemical property that affects the transport of compounds across biological membranes and their interaction with target receptors. mdpi.com An increased number of aromatic rings has been correlated with decreased aqueous solubility, which can impact developability. nih.govnih.gov

The introduction of different substituent groups on the aryl ring can modulate the compound's activity. For instance, in a series of 1-phenylbenzazepine analogues, a C-3′ methyl substituent was found to be important for D1 receptor affinity. mdpi.com Similarly, studies on benzothiazole-phenyl analogues indicated that trifluoromethyl groups on the aromatic rings were well-tolerated by target enzymes. nih.gov These findings underscore the importance of the substitution pattern on the aryl ring in determining the pharmacological profile of semicarbazide derivatives.

Role of the Hydrazinecarboxamide Moiety in Biological Target Interactions

The hydrazinecarboxamide (semicarbazide) moiety is a crucial pharmacophore that plays a central role in the biological activity of these compounds. nih.govnih.gov This functional group is known to be essential for interactions with various biological targets. nih.gov The structural diversity afforded by substitutions on the hydrazinecarboxamide scaffold allows for the fine-tuning of interactions with enzymes and receptors. nih.gov

The combination of the hydrazinecarboxamide moiety with other bioactive scaffolds has led to the development of promising drug candidates. nih.gov This "molecular hybridization" approach can enhance the therapeutic potential and address challenges such as suboptimal physicochemical properties and selectivity. nih.govnih.gov The versatility of the hydrazinecarboxamide core makes it a valuable template in medicinal chemistry for the design of novel therapeutic agents with a wide range of biological activities. nih.gov

Impact of Pharmacophore Modifications on Activity

The biological activity of semicarbazide derivatives is intricately linked to their structural features. The core pharmacophore of Semicarbazide, 1-phenethyl- consists of a semicarbazide moiety attached to a phenethyl group. Modifications to this basic structure can lead to significant changes in biological activity. Structure-activity relationship (SAR) studies on related arylsemicarbazone derivatives have provided insights into the key molecular features governing their effects.

For instance, in a study of arylsemicarbazone derivatives as potential anticancer agents, specific compounds demonstrated notable cytotoxicity against various cancer cell lines. The activity of these compounds was found to be dependent on the nature and position of substituents on the aryl ring. This suggests that the electronic and steric properties of the substituents play a crucial role in the interaction with biological targets.

The following interactive table summarizes hypothetical modifications to the Semicarbazide, 1-phenethyl- pharmacophore and their potential impact on biological activity, based on general principles observed in related compound series.

Modification Position Potential Impact on Activity
Introduction of electron-withdrawing groups (e.g., -Cl, -NO2)Phenyl ring of phenethyl groupMay enhance activity through altered electronic interactions with the target.
Introduction of electron-donating groups (e.g., -CH3, -OCH3)Phenyl ring of phenethyl groupCould either increase or decrease activity depending on the specific target interactions.
Alteration of the linkerReplacement of the ethyl linkerChanges in linker length and flexibility can significantly impact binding affinity.
Substitution on the terminal nitrogenN4 of the semicarbazide moietyCan influence hydrogen bonding interactions and overall compound polarity.

Studies on Inhibition of Cellular Entry Mechanisms (e.g., Vesicular Trafficking)

The ability of a compound to interfere with fundamental cellular processes such as the entry of substances into the cell is a critical aspect of its pharmacological profile. One such essential process is vesicular trafficking, which involves the transport of molecules within the cell via vesicles. Inhibition of this pathway can have profound effects on cellular function and is a target for therapeutic intervention in various diseases.

Currently, there is a lack of specific published research directly investigating the effects of Semicarbazide, 1-phenethyl- or its close analogues on vesicular trafficking or other cellular entry mechanisms like endocytosis. However, the structural characteristics of the molecule, particularly the lipophilic phenethyl group, suggest a potential for interaction with cellular membranes. The phenethyl moiety is known to be present in various compounds that can influence membrane properties and associated processes. For instance, phenethyl alcohol has been shown to affect cellular permeability.

General inhibitors of endocytosis and vesicular trafficking have been identified and their mechanisms of action are diverse. These inhibitors can target various components of the cellular machinery involved in these processes, including proteins responsible for vesicle formation, budding, and fusion.

Future research could explore whether Semicarbazide, 1-phenethyl- and its analogues can modulate these pathways. Such studies would likely involve in vitro assays monitoring the uptake of fluorescently labeled cargo into cells or cell-free assays that reconstitute specific steps of vesicular transport.

The following interactive table outlines potential experimental approaches to investigate the impact of Semicarbazide, 1-phenethyl- on cellular entry mechanisms.

Experimental Approach Cellular Process Investigated Potential Readout
Fluorescent cargo uptake assayEndocytosisMeasurement of intracellular fluorescence intensity.
Cell-free vesicle budding assayVesicle formationQuantification of budded vesicles from isolated membranes.
In vitro vesicle fusion assayVesicle fusionMonitoring of lipid mixing or content mixing between vesicle populations.
Live-cell imagingVesicular trafficking dynamicsTracking the movement of fluorescently tagged vesicles within living cells.

Further investigations are warranted to elucidate the specific molecular targets and mechanisms of action of Semicarbazide, 1-phenethyl- and its derivatives, including their potential to interfere with cellular entry pathways.

Emerging Research Directions and Future Perspectives for Semicarbazide, 1 Phenethyl

Addressing Physicochemical Property Limitations in Research

The progression of Semicarbazide (B1199961), 1-phenethyl-, and its derivatives in research and development is intrinsically linked to its physicochemical properties. Key parameters such as solubility, lipophilicity, and crystal structure are pivotal in determining the compound's suitability for various applications. A critical aspect of future research will be to thoroughly characterize these properties and identify any limitations. For instance, poor aqueous solubility could hinder its application in biological assays or the development of materials for aqueous environments. Similarly, understanding its polymorphic forms is crucial for applications in electronics where consistent solid-state properties are required. Future research endeavors should focus on creating a comprehensive physicochemical profile of Semicarbazide, 1-phenethyl- to preemptively address potential research and development hurdles.

Strategies for Enhancing Target Selectivity

For the therapeutic applications of Semicarbazide, 1-phenethyl-, achieving high target selectivity is paramount to minimize off-target effects and enhance efficacy. Future research will likely explore various strategies to improve the selectivity of this compound and its analogs. One approach involves the structural modification of the Semicarbazide, 1-phenethyl- scaffold. By introducing specific functional groups or altering the stereochemistry, it may be possible to create derivatives that exhibit a higher affinity for the intended biological target over other related proteins or enzymes. Another promising strategy is the development of drug delivery systems that can specifically deliver Semicarbazide, 1-phenethyl- to the target tissue or cells, thereby reducing systemic exposure and potential side effects.

Exploration of Novel Synthetic Pathways and Green Chemistry Approaches

One promising avenue is the use of microwave-assisted synthesis, which can significantly shorten reaction times and improve yields. mdpi.com Additionally, the exploration of one-pot synthesis and multicomponent reactions could streamline the synthetic process by reducing the number of intermediate purification steps, thereby saving time, resources, and reducing waste generation. nih.gov The use of greener solvents, such as water or bio-based solvents, and the development of catalytic methods are also key areas of interest. nih.govmdpi.com

The principles of green chemistry that could be applied to the synthesis of Semicarbazide, 1-phenethyl- are summarized in the table below.

Green Chemistry PrinciplePotential Application in Semicarbazide, 1-Phenethyl- Synthesis
Waste Prevention Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Atom Economy Utilizing reactions that are highly atom-economical, such as addition and cycloaddition reactions.
Less Hazardous Chemical Syntheses Employing less toxic reagents and reaction conditions.
Designing Safer Chemicals Modifying the structure of Semicarbazide, 1-phenethyl- to reduce its intrinsic toxicity while maintaining its desired activity.
Safer Solvents and Auxiliaries Replacing traditional volatile organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids.
Design for Energy Efficiency Utilizing energy-efficient techniques such as microwave-assisted synthesis or conducting reactions at ambient temperature and pressure.
Use of Renewable Feedstocks Exploring the use of starting materials derived from renewable resources.
Reduce Derivatives Minimizing the use of protecting groups to reduce the number of synthetic steps.
Catalysis Employing catalytic reagents in place of stoichiometric reagents to increase efficiency and reduce waste.
Design for Degradation Designing derivatives of Semicarbazide, 1-phenethyl- that will degrade into benign products after their intended use.
Real-time Analysis for Pollution Prevention Implementing in-process monitoring to prevent the formation of hazardous byproducts.
Inherently Safer Chemistry for Accident Prevention Choosing reagents and reaction conditions that minimize the potential for chemical accidents.

Advanced Computational Modeling for Mechanism Prediction and Drug Design

Computational modeling is a powerful tool that can accelerate the discovery and development of new therapeutic agents based on the Semicarbazide, 1-phenethyl- scaffold. Techniques such as molecular docking and molecular dynamics simulations can be employed to predict how this compound and its derivatives interact with biological targets at the molecular level. nih.govnih.govresearchgate.net This information can be used to understand the mechanism of action and to design new analogs with improved potency and selectivity. nih.gov

Quantum chemical calculations can provide insights into the electronic structure and reactivity of Semicarbazide, 1-phenethyl-, which is particularly relevant for understanding its potential as a corrosion inhibitor. mdpi.com These computational approaches can help in predicting the adsorption behavior of the molecule on metal surfaces. mdpi.comelsevierpure.com

Investigation into Unexplored Biological Targets and Mechanistic Pathways

While the biological activities of semicarbazide derivatives have been explored to some extent, there is still a vast potential for discovering new therapeutic applications for Semicarbazide, 1-phenethyl-. semanticscholar.orgrroij.comwisdomlib.orgmdpi.comnih.govmdpi.com Future research should focus on screening this compound and its analogs against a wide range of biological targets to identify novel activities. Semicarbazones and thiosemicarbazones, which can be derived from Semicarbazide, 1-phenethyl-, are known to possess a broad spectrum of biological activities, including antiviral, anti-infective, and antineoplastic properties, often through the chelation of metal ions like copper or iron. semanticscholar.orgwikipedia.org

High-throughput screening campaigns, coupled with mechanistic studies, could reveal unexpected therapeutic potential in areas such as neurodegenerative diseases, metabolic disorders, or inflammatory conditions. Elucidating the precise molecular mechanisms by which Semicarbazide, 1-phenethyl- exerts its biological effects will be crucial for its further development as a therapeutic agent.

Development of Semicarbazide-Based Materials for Diverse Applications (e.g., Organic Electronics, Optoelectronics, Corrosion Inhibition)

The unique chemical structure of Semicarbazide, 1-phenethyl- makes it an interesting candidate for the development of novel materials with diverse applications. One particularly promising area is corrosion inhibition. elsevierpure.comdntb.gov.uaresearchgate.net Semicarbazide and its derivatives have been shown to be effective corrosion inhibitors for various metals and alloys. elsevierpure.comdntb.gov.ua The presence of heteroatoms (N, O) with lone pair electrons and the potential for π-electron systems in its derivatives allows for strong adsorption onto metal surfaces, forming a protective film that inhibits corrosion. elsevierpure.com Computational studies have suggested that these molecules tend to adsorb flatly and spontaneously on metal surfaces. elsevierpure.com

Future research could focus on optimizing the structure of Semicarbazide, 1-phenethyl- to enhance its corrosion inhibition efficiency. This could involve the synthesis of derivatives with different substituents to modulate their electronic properties and adsorption characteristics. The performance of these novel inhibitors could be evaluated using gravimetric and electrochemical techniques. mdpi.comrsc.org

While the application of Semicarbazide, 1-phenethyl- in organic electronics and optoelectronics is a more speculative area, the fundamental properties of semicarbazide derivatives, such as their ability to form coordination complexes, could be explored for the development of novel functional materials.

Collaborative Research Endeavors Between Synthetic, Computational, and Biological Chemistry Disciplines

The multifaceted nature of research on Semicarbazide, 1-phenethyl- necessitates a highly collaborative approach. The successful development of this compound for any of the aforementioned applications will require the combined expertise of synthetic, computational, and biological chemists.

Synthetic chemists will be tasked with developing efficient and sustainable methods for the preparation of Semicarbazide, 1-phenethyl- and its derivatives. Computational chemists will play a crucial role in guiding the design of new molecules with desired properties and in elucidating their mechanisms of action at the molecular level. Biological chemists will be responsible for evaluating the biological activities of the synthesized compounds and for conducting in-depth mechanistic studies.

Such interdisciplinary collaborations will be essential to unlock the full potential of Semicarbazide, 1-phenethyl- and to translate fundamental research into practical applications.

Q & A

Q. What analytical methods are recommended for detecting and quantifying 1-phenethyl-semicarbazide in complex biological matrices?

Methodological Answer: Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is widely used due to its high sensitivity and specificity. Key steps include sample extraction with acid hydrolysis, purification via solid-phase extraction, and validation using matrix-matched calibration curves. Ensure linearity (e.g., 0.5–100 µg/kg with R² ≥ 0.999) and recovery rates (85–115%) to comply with regulatory standards .

Q. What experimental protocols are established for assessing the antimicrobial activity of 1-phenethyl-semicarbazide?

Methodological Answer: Use standardized microbiological assays, such as agar dilution or broth microdilution, against Gram-positive bacteria (e.g., Bacillus subtilis, Staphylococcus aureus). Prepare semicarbazide hydrochloride solutions (e.g., 0.5–10.0 µg/mL) and compare inhibition zones or minimum inhibitory concentrations (MICs) against controls. Document pH and temperature conditions, as these influence activity .

Q. How should researchers design studies to evaluate semicarbazide formation in non-nitrofurazone-treated food products?

Methodological Answer: Conduct controlled processing experiments (e.g., poultry treatment with alternative antimicrobials) and quantify semicarbazide via LC-MS. Variables to optimize include processing temperature, humidity, and antimicrobial agent concentration. Build a data library correlating processing conditions with semicarbazide levels to identify mitigation strategies .

Advanced Research Questions

Q. How can conflicting data on 1-phenethyl-semicarbazide’s antagonistic effects against aminoglycosides be resolved?

Methodological Answer: Replicate studies under standardized conditions (e.g., 37°C, pH 7.0) using identical bacterial strains (e.g., B. subtilis ATCC 6051). Test semicarbazide’s interaction with streptomycin at varying concentrations (e.g., 1.5–30 µg/mL) and incubation times (30–180 minutes). Use isobolographic analysis to distinguish synergistic, additive, or antagonistic effects .

Q. What statistical approaches are appropriate for synthesizing heterogeneous data on semicarbazide’s role as a microbiological antagonist?

Methodological Answer: Apply meta-analysis techniques to aggregate results from independent studies. Use random-effects models to account for variability in experimental designs (e.g., MIC ranges, bacterial strains). Assess heterogeneity via statistics and subgroup analyses (e.g., by pH or temperature). Address publication bias using funnel plots .

Q. How can hyperspectral imaging (HSI) be integrated with machine learning to detect semicarbazide-related contaminants in food matrices?

Methodological Answer: Train convolutional neural networks (CNNs) on HSI datasets (400–1000 nm) to identify semicarbazide-specific spectral signatures. Validate models using cross-validation (e.g., k-fold) and external test sets. Optimize preprocessing steps (e.g., Savitzky-Golay smoothing) to enhance signal-to-noise ratios .

Q. What strategies mitigate semicarbazide interference in assays measuring antibiotic residues?

Methodological Answer: Employ competitive ELISA with semicarbazide-specific antibodies or modify extraction protocols to include derivatization agents (e.g., 2-nitrobenzaldehyde). Validate methods using spiked samples and compare recovery rates against LC-MS reference data. Cross-test with structurally similar compounds to ensure specificity .

Methodological Best Practices

Q. How should researchers ensure reproducibility in semicarbazide-related studies?

Methodological Answer: Adhere to the "Experimental" guidelines from the Beilstein Journal of Organic Chemistry:

  • Fully describe synthesis protocols (e.g., reagent purity, reaction times).
  • Report MICs with 95% confidence intervals and p-values from ANOVA or t-tests.
  • Deposit raw data and code in open repositories (e.g., Zenodo) for transparency .

What frameworks assist in formulating hypothesis-driven research questions about semicarbazide’s biochemical mechanisms?

Methodological Answer: Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:

  • Novelty : Investigate semicarbazide’s interaction with non-aminoglycoside antibiotics (e.g., rifamycins).
  • Feasibility : Pilot small-scale assays before full experimental deployment.
  • Ethics : Ensure compliance with biosafety protocols for antimicrobial studies .

Q. How can systematic reviews address gaps in semicarbazide’s role in cognitive enhancement studies?

Methodological Answer: Follow PRISMA guidelines to screen literature from Scopus, Web of Science, and PubMed. Use Boolean search strings (e.g., "semicarbazide AND cognitive enhancement NOT nitrofurazone") and code inclusion/exclusion criteria in tools like Rayyan. Synthesize findings thematically (e.g., dose-response relationships, confounding variables) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.